Technical Documentation Center

7-Fluorochroman-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluorochroman-3-one
  • CAS: 944904-13-6

Core Science & Biosynthesis

Foundational

7-Fluorochroman-3-one Synthesis Pathways: An In-Depth Technical Guide

Executive Summary & Pharmacological Relevance The chroman-3-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the synthesis of complex natural products and bioac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The chroman-3-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the synthesis of complex natural products and bioactive therapeutics[1]. The strategic introduction of a fluorine atom at the C7 position—yielding 7-fluorochroman-3-one —profoundly alters the molecule's physicochemical profile. Fluorine substitution enhances lipophilicity (increasing logP for better membrane permeability), modulates the pKa of adjacent functional groups, and blocks CYP450-mediated aromatic hydroxylation, thereby extending the plasma half-life of downstream drug candidates[2].

Despite its utility, the synthesis of chroman-3-ones has historically been plagued by step-heavy, low-yielding routes[1]. This whitepaper critically evaluates the established and cutting-edge synthetic pathways to 7-fluorochroman-3-one, providing researchers with the mechanistic rationale and self-validating protocols necessary to execute these syntheses with high fidelity.

Mechanistic Rationale: The Fluorine Effect on Regioselectivity

When designing a synthesis for 7-fluorochroman-3-one, the primary challenge is controlling regioselectivity during the cyclization of the pyrone ring. In approaches utilizing 3-fluorophenol as a starting material, cyclization can theoretically occur at the C2 position (ortho to fluorine) or the C6 position (para to fluorine).

Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect ( −I ) but also donates electron density through resonance ( +R ). The C6 position is sterically less hindered than the C2 position and remains sufficiently nucleophilic to participate in electrophilic aromatic substitution or carbene insertion. Consequently, cyclization predominantly occurs at the C6 position, reliably yielding the 7-fluoro isomer rather than the 5-fluoro isomer.

Synthetic Strategies & Workflows

Strategy I: The Classical Curtius Rearrangement Route

For decades, the standard approach to chroman-3-ones involved a multi-step sequence starting from a functionalized salicylaldehyde[1]. To synthesize 7-fluorochroman-3-one, the sequence begins with 4-fluoro-2-hydroxybenzaldehyde.

Causality of Reagents: The condensation of the aldehyde with acrylonitrile forms a 2H-chromene-3-carbonitrile, which is subsequently hydrolyzed to the corresponding carboxylic acid. Because direct conversion of the acid to a ketone is difficult, the Curtius rearrangement is employed. Diphenylphosphoryl azide (DPPA) is selected over thionyl chloride to form the acyl azide; DPPA allows for a mild, one-pot conversion that prevents the degradation of the sensitive chromene ether linkage. Thermal rearrangement yields a vinyl isocyanate, which upon acidic hydrolysis, immediately forms an enamine intermediate that tautomerizes and hydrolyzes to the desired 3-chromanone[1].

Strategy II: Advanced Gold-Catalyzed Alkyne Oxidation

A modern, highly atom-economic approach utilizes [1]. This method reduces the synthesis to just two steps from commercially available 3-fluorophenol.

Causality of Reagents: The alkyne is activated by a specialized gold(I) catalyst, typically Me4tBuXPhosAuNTf2. The bulky XPhos ligand prevents the disproportionation of the highly reactive Au(I) center, while the non-coordinating NTf2 counterion maximizes the electrophilicity of the gold atom[1]. Pyridine N-oxide acts as the oxygen transfer agent. Upon nucleophilic attack and expulsion of pyridine, an α -oxo gold carbene intermediate is formed, which undergoes a rapid, regioselective intramolecular C-H insertion at the para-position to the fluorine atom to close the ring[1].

G Start 1-Fluoro-3-(prop-2-ynyloxy)benzene Au_Coord Au(I) Alkyne Activation Start->Au_Coord + [Au] catalyst N_Oxide Nucleophilic Attack (Pyridine N-oxide) Au_Coord->N_Oxide Carbene α-Oxo Gold Carbene Intermediate N_Oxide->Carbene - Pyridine CH_Insert Intramolecular C-H Insertion (para to F) Carbene->CH_Insert Product 7-Fluorochroman-3-one CH_Insert->Product - [Au] catalyst

Figure 1. Mechanism of gold-catalyzed oxidation of propargyl aryl ethers to 7-fluorochroman-3-one.

G2 SM1 4-Fluoro-2-hydroxy benzaldehyde Condense Acrylonitrile Condensation SM1->Condense Classical Route SM2 3-Fluorophenol Alkylate Propargyl Bromide Alkylation SM2->Alkylate Modern Route Curtius Curtius Rearrangement Condense->Curtius Classical Route Product 7-Fluorochroman-3-one Curtius->Product Classical Route AuOx Gold-Catalyzed Oxidation Alkylate->AuOx Modern Route AuOx->Product Modern Route

Figure 2. Comparative workflows for the synthesis of 7-fluorochroman-3-one.

Quantitative Data Comparison

The selection of a synthetic route depends heavily on the scale of the reaction and the availability of starting materials. The table below summarizes the operational metrics for the primary pathways.

Synthetic StrategyStarting MaterialTotal StepsEst. Overall YieldAtom EconomyScalability
Classical Curtius 4-Fluoro-2-hydroxybenzaldehyde445–55%LowHigh (Industrial)
Gold-Catalyzed Oxidation 3-Fluorophenol275–85%HighModerate (Catalyst Cost)
Epoxidation-Oxidation 7-Fluoro-2H-chromene350–60%ModerateModerate

Step-by-Step Experimental Protocols

Protocol A: Gold-Catalyzed Synthesis (High Yield, 2-Step)

This protocol is designed as a self-validating system; visual and chromatographic checkpoints ensure reaction fidelity.

Step 1: Preparation of 1-Fluoro-3-(prop-2-ynyloxy)benzene

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 3-fluorophenol (10.0 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol). Validation: The suspension will turn slightly yellow as the phenoxide forms. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise add propargyl bromide (12.0 mmol, 80% in toluene).

  • Monitoring: Stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol ( Rf​≈0.3 ) must be completely consumed, replaced by the ether ( Rf​≈0.7 ).

  • Workup: Quench with water (100 mL) to dissolve salts. Extract with diethyl ether ( 3×50 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Gold-Catalyzed Oxidation to 7-Fluorochroman-3-one

  • Setup: In a 50 mL Schlenk tube under argon, dissolve the propargyl ether (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Reagent Addition: Add pyridine N-oxide (6.5 mmol) followed by Me4tBuXPhosAuNTf2 (0.25 mmol, 5 mol%).

  • Reaction: Stir at room temperature. Validation: The dissolution of the N-oxide and a slight color shift to pale yellow indicates active catalytic turnover.

  • Monitoring: The reaction typically completes in 1–3 hours. Complete consumption of the alkyne must be verified by TLC before quenching, as unreacted alkyne co-elutes with the product during chromatography[1].

  • Purification: Concentrate the mixture directly onto silica gel. Purify via flash chromatography (gradient: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield 7-fluorochroman-3-one as a crystalline solid.

Protocol B: Classical Curtius Rearrangement (Scale-Up Route)

Utilized when transition metal catalysis is unfeasible.

  • Acyl Azide Formation: Dissolve 7-fluoro-2H-chromene-3-carboxylic acid (10.0 mmol) in anhydrous toluene (40 mL). Add triethylamine (12.0 mmol) and diphenylphosphoryl azide (DPPA, 11.0 mmol)[1].

  • Rearrangement: Heat the mixture strictly to 85 °C. Validation: The addition of DPPA will result in the steady evolution of N2​ gas. The cessation of bubbling (approx. 2.5 hours) serves as a visual indicator that the acyl azide has fully converted to the isocyanate intermediate[1].

  • Hydrolysis: Cool the mixture to 50 °C and carefully add 6N HCl (20 mL). Heat to 100 °C for 3 hours. Validation: The acidic hydrolysis of the isocyanate will immediately precipitate the crude chroman-3-one as a biphasic mixture.

  • Isolation: Cool to room temperature, extract with dichloromethane, wash with saturated NaHCO3​ , dry, and concentrate.

References

  • Henrion, G., Chavas, T. E. J., Le Goff, X., & Gagosz, F. "Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers." Angewandte Chemie International Edition, 2013, 52(24), 6277-6282. Available at:[Link]

  • Organic Letters. "Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers." ACS Publications, 2018. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of fluorinated chroman derivatives from 7-Fluorochroman-3-one

Application Note: Divergent Synthesis of Fluorinated Chroman Derivatives from 7-Fluorochroman-3-one Introduction & Strategic Rationale The chroman scaffold is a privileged pharmacophore in medicinal chemistry, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Fluorinated Chroman Derivatives from 7-Fluorochroman-3-one

Introduction & Strategic Rationale

The chroman scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting the central nervous system (CNS), antiviral therapeutics, and epigenetic modulators such as Sirtuin 2 (SIRT2) inhibitors[1]. The strategic installation of a fluorine atom at the C7 position of the chroman ring profoundly alters both the physicochemical and pharmacokinetic profiles of the molecule.

Mechanistically, C7-fluorination blocks cytochrome P450-mediated para-hydroxylation (relative to the ether oxygen), a common metabolic liability that leads to rapid clearance in non-fluorinated chroman-based drugs[2]. Furthermore, 7-fluorochroman-3-one (CAS: 944904-13-6)[3] serves as a highly versatile electrophilic hub. The inductive electron-withdrawing effect of the fluorine atom, transmitted through the aromatic ring and the ether oxygen, subtly increases the electrophilicity of the C3-carbonyl. This electronic modulation accelerates nucleophilic addition reactions compared to non-fluorinated analogs, making it an ideal precursor for complex drug development[4].

Synthetic Workflows & Mechanistic Pathways

Transforming 7-fluorochroman-3-one into functionalized derivatives requires precise control over chemoselectivity. As detailed in the workflow below, we leverage three primary divergent pathways to access distinct chemical spaces:

  • Pathway A (Reduction) : Conversion to 7-fluorochroman-3-ol, an intermediate for etherification.

  • Pathway B (Reductive Amination) : Conversion to 3-amino-7-fluorochroman, yielding a neuroactive core structure.

  • Pathway C (Olefination) : Conversion to 3-alkylidene derivatives via Wittig chemistry to create conformationally rigid analogs.

G Start 7-Fluorochroman-3-one Red Ketone Reduction (NaBH4) Start->Red Amination Reductive Amination (NaBH(OAc)3) Start->Amination Wittig Wittig Olefination (Ph3P=CH-R) Start->Wittig Alcohol 7-Fluorochroman-3-ol Red->Alcohol Amine 3-Amino-7-fluorochroman Amination->Amine Alkene 3-Alkylidene-7-fluorochroman Wittig->Alkene

Divergent synthetic workflows for 7-fluorochroman-3-one derivatization.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for the derivatization of 7-fluorochroman-3-one, highlighting the efficiency and scalability of these transformations.

Target DerivativeReaction TypeReagents & ConditionsTime (h)Isolated Yield (%)Purity (LC-MS)
7-Fluorochroman-3-ol Ketone ReductionNaBH₄ (1.5 eq), MeOH, 0 °C to RT2.092%>98%
3-(Benzylamino)-7-fluorochroman Reductive AminationBnNH₂ (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT12.085%>95%
3-Methylene-7-fluorochroman Wittig OlefinationPh₃PCH₃Br (1.2 eq), t-BuOK (1.2 eq), THF, 0 °C4.078%>95%

Experimental Protocols

Self-Validating Note: The following protocols include specific in-process controls (IPC) and mechanistic rationales to ensure high-fidelity replication and troubleshooting autonomy.

Protocol A: Synthesis of 7-Fluorochroman-3-ol

Objective : Chemoselective reduction of the C3 ketone to a secondary alcohol. Causality & Rationale : Methanol is selected as the solvent because it coordinates with the borohydride, enhancing the rate of hydride transfer. The reaction is initiated at 0 °C to control the exothermic release of hydrogen gas and suppress potential ring-opening side reactions.

  • Preparation : Charge a dry, round-bottom flask with 7-fluorochroman-3-one (1.0 eq, 10 mmol) and anhydrous methanol (0.2 M, 50 mL). Equip with a magnetic stir bar and cool to 0 °C using an ice-water bath.

  • Reagent Addition : Add sodium borohydride (NaBH₄, 1.5 eq, 15 mmol) portion-wise over 15 minutes. (Observation: Mild effervescence of H₂ gas will occur).

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) should be completely consumed, replaced by a more polar spot corresponding to the alcohol.

  • Quench & Workup : Slowly add saturated aqueous NH₄Cl (20 mL) at 0 °C to safely quench unreacted NaBH₄. The mild acidity prevents base-catalyzed degradation of the product. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation : ¹H NMR (CDCl₃) should show a distinct multiplet at ~4.1 ppm corresponding to the C3 methine proton, confirming the complete reduction of the ketone.

Protocol B: Synthesis of 3-(Benzylamino)-7-fluorochroman via Reductive Amination

Objective : Installation of a secondary amine at the C3 position to generate a neuroactive scaffold. Causality & Rationale : NaBH(OAc)₃ is utilized instead of NaBH₄ because its electron-withdrawing acetoxy groups significantly reduce its nucleophilicity. This prevents the premature reduction of the starting ketone, allowing the intermediate iminium ion to form fully before hydride transfer occurs. 1,2-Dichloroethane (DCE) is the optimal solvent due to the high solubility of NaBH(OAc)₃ within it.

  • Imine Formation : In a flame-dried flask under nitrogen, dissolve 7-fluorochroman-3-one (1.0 eq, 5 mmol) and benzylamine (1.1 eq, 5.5 mmol) in anhydrous DCE (25 mL).

  • Catalysis : Add glacial acetic acid (1.0 eq, 5 mmol) to adjust the pH to ~4-5. (Rationale: Mild acidity accelerates the dehydration of the hemiaminal intermediate to the reactive iminium species).

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 7.5 mmol) in a single portion. Stir the suspension at RT for 12 hours.

  • IPC : Analyze by LC-MS. Look for the mass of the desired product [M+H]⁺ = 258.1 m/z.

  • Workup : Quench the reaction with 1N aqueous NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (3 × 25 mL).

  • Purification : Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient of 0-5% MeOH in DCM with 0.1% Et₃N). (Rationale: Triethylamine prevents the secondary amine from streaking on the acidic silica gel).

  • Validation : ¹³C NMR should demonstrate the disappearance of the ketone carbonyl carbon (~208 ppm) and the appearance of a new aliphatic C3 carbon signal at ~52 ppm.

References

  • Title : Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source : Journal of Medicinal Chemistry (2012) URL :[Link]

  • Title : Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone Source : Bioorganic & Medicinal Chemistry Letters (2021) URL :[Link]

  • Title : Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source : Molecules (2021) URL :[Link]

Sources

Application

7-Fluorochroman-3-one: A Privileged Fluorinated Scaffold in Medicinal Chemistry

Introduction & Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly effective method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly effective method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 7-Fluorochroman-3-one (CAS: 944904-13-6)[1] represents a highly versatile, structurally pre-organized building block. The chroman (3,4-dihydro-2H-1-benzopyran) core is ubiquitous in biologically active natural products and synthetic drugs[2].

By introducing a fluorine atom at the C7 position, medicinal chemists can achieve three critical causal effects:

  • Metabolic Shielding: The C7 position is highly susceptible to CYP450-mediated aromatic hydroxylation. Fluorination blocks this metabolic liability, significantly extending the plasma half-life of downstream drug candidates[2].

  • Lipophilicity Enhancement: The highly electronegative fluorine atom increases the overall lipophilicity ( logP ) of the molecule, which is critical for driving blood-brain barrier (BBB) penetration in central nervous system (CNS) indications[2].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the C7-fluorine lowers the pKa of adjacent functional groups (such as amines introduced at the C3 position), optimizing the protonation state at physiological pH for target engagement[2].

Physicochemical & Pharmacokinetic Profiling

To understand the utility of 7-fluorochroman-3-one, it must be compared to its non-fluorinated counterpart. Table 1 summarizes the quantitative and qualitative shifts induced by C7-fluorination.

Table 1: Physicochemical Impact of C7-Fluorination on the Chroman-3-one Scaffold

PropertyChroman-3-one7-Fluorochroman-3-oneMechanistic Rationale
Molecular Formula C 9​ H 8​ O 2​ C 9​ H 7​ FO 2​ Bioisosteric replacement of H with F (van der Waals radius: 1.20 Å vs 1.47 Å).
Lipophilicity ( ΔlogP ) Baseline+0.15 to +0.25Fluorine's low polarizability and high electronegativity enhance membrane permeability[2].
Metabolic Stability ModerateHighSteric and electronic blockade of Phase I aromatic hydroxylation[2].
Conformational Bias FlexiblePre-organizedStereoelectronic effects favor specific gauche conformers, pre-organizing the bioactive pose[2].

Applications in Drug Discovery

7-Fluorochroman-3-one serves as a divergent intermediate for two major therapeutic areas: Neuropharmacology and Oncology.

Neurodegenerative Diseases (MAO-B Inhibition)

Derivatization of 7-fluorochroman-3-one via reductive amination yields 7-fluorochroman-3-amines. The 3-aminochroman scaffold is a recognized pharmacophore for the selective, reversible inhibition of Monoamine Oxidase B (MAO-B), an enzyme responsible for dopamine degradation in the brain[3][4]. By inhibiting MAO-B, these compounds increase synaptic dopamine levels, offering neuroprotective effects critical for managing Parkinson's Disease[4]. Furthermore, chiral chroman amine analogs demonstrate high affinity for the σ1​ receptor, modulating intracellular calcium and promoting cell survival[3].

Oncology (Aromatase Inhibition)

Hormone-dependent breast cancers rely on estrogen synthesized by the enzyme aromatase (CYP19A1). Condensation of fluorinated chromanones with aromatic aldehydes yields homoisoflavonoids and 3-benzylidene derivatives. Fluorinated chroman derivatives have been identified as highly potent aromatase inhibitors, with some fluorinated analogs achieving IC 50​ values as low as 0.8 µM, representing a multi-fold increase in potency over non-fluorinated parent molecules[5].

Table 2: Biological Activity of Fluorinated Chroman Derivatives

Compound ClassPrimary TargetIC 50​ RangeDisease Indication
Fluorinated Chroman-3-amines MAO-B / σ1​ Receptor10 - 50 nMParkinson's Disease[3][4]
Fluorinated Isoflavanones Aromatase (CYP19A1)0.8 - 2.5 µMBreast Cancer[5]

Synthetic Workflows & Mechanisms

The versatility of 7-fluorochroman-3-one allows it to be functionalized through multiple pathways. Below is the logical workflow for generating both CNS and Oncology drug candidates.

SyntheticWorkflow A 7-Fluorochroman-3-one (CAS: 944904-13-6) B Reductive Amination (NH4OAc, NaBH3CN) A->B Pathway 1 C Aldol Condensation (Ar-CHO, Piperidine) A->C Pathway 2 D 7-Fluorochroman-3-amine (MAO-B Inhibitor) B->D E 3-Benzylidene Derivative (Aromatase Inhibitor) C->E

Fig 1. Divergent synthetic workflows for 7-fluorochroman-3-one derivatization.

Mechanism A 7-Fluorochroman-3-amine B MAO-B Active Site (F-dipole alignment) A->B High Affinity Binding C Inhibition of Dopamine Degradation B->C Reversible Blockade D Increased Synaptic Dopamine C->D

Fig 2. Pharmacological mechanism of 7-fluorochroman-3-amines in MAO-B inhibition.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the functionalization of 7-fluorochroman-3-one.

Protocol A: Synthesis of 7-Fluorochroman-3-amine via Reductive Amination

Objective: Convert the C3-ketone into a primary amine while preventing over-reduction to the chroman-3-ol byproduct[6].

Reagents:

  • 7-Fluorochroman-3-one (1.0 equiv)

  • Ammonium acetate (NH 4​ OAc) (10.0 equiv)

  • Sodium cyanoborohydride (NaBH 3​ CN) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation (Causality Check): Dissolve 7-fluorochroman-3-one in anhydrous MeOH under an inert argon atmosphere. Add a large excess (10.0 equiv) of NH 4​ OAc.

    • Expert Insight: The massive excess of ammonium acetate is required to drive the equilibrium toward the transient imine intermediate and suppress the direct reduction of the ketone.

  • Stirring: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Selective Reduction: Cool the reaction to 0°C. Add NaBH 3​ CN portion-wise over 15 minutes.

    • Expert Insight: NaBH 3​ CN is chosen over NaBH 4​ because it is highly selective for protonated imines at pH ~6-7 and will not readily reduce the unreacted ketone, thereby preventing chroman-3-ol formation.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction carefully with 1M NaOH to pH > 10 to deprotonate the newly formed amine. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (DCM:MeOH:NH 4​ OH 90:9:1) to yield the pure 7-fluorochroman-3-amine[6].

Protocol B: Synthesis of (E)-3-(4-Fluorobenzylidene)-7-fluorochroman-3-one

Objective: Synthesize a highly conjugated homoisoflavonoid analog targeting aromatase inhibition[5].

Reagents:

  • 7-Fluorochroman-3-one (1.0 equiv)

  • 4-Fluorobenzaldehyde (1.2 equiv)

  • Piperidine (0.2 equiv, catalytic)

  • Absolute Ethanol or Cyclohexane

Step-by-Step Methodology:

  • Condensation Setup: In an oven-dried round-bottom flask, dissolve 7-fluorochroman-3-one and 4-fluorobenzaldehyde in absolute ethanol.

  • Catalyst Addition: Add catalytic piperidine (10-15 drops).

    • Expert Insight: Piperidine acts as a secondary amine organocatalyst. It condenses with the ketone to form a highly nucleophilic enamine intermediate, which attacks the aldehyde much faster than the standard enol tautomer.

  • Reflux: Equip the flask with a reflux condenser and heat to 80°C for 24 hours. Monitor via TLC for the appearance of a highly UV-active spot (due to the extended conjugation of the product).

  • Isolation: Cool the reaction mixture to 0°C. The highly crystalline (E)-isomer will typically precipitate directly from the ethanolic solution.

    • Expert Insight: The (E)-isomer is thermodynamically favored due to the minimization of steric clash between the chromanone core and the incoming aryl ring.

  • Validation: Filter the precipitate, wash with ice-cold ethanol, and dry. Validate the (E)-geometry via 1D NOESY NMR, looking for cross-peaks between the vinylic proton and the chromanone C2 protons.

References

  • EvitaChem. Buy 6-Fluorochroman-3-one (EVT-3530991) | 944904-05-6. Accessed March 24, 2026. 2

  • National Center for Biotechnology Information (PMC). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Accessed March 24, 2026.5

  • BenchChem. A Technical Guide to the Fundamental Properties of Chroman-3-amine. Accessed March 24, 2026. 6

  • BidePharm. CAS:944904-13-6, 7-Fluorochroman-3-one. Accessed March 24, 2026. 1

  • BenchChem. Chroman-3-amine | Pharmaceutical Research Building Block. Accessed March 24, 2026. 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 7-Fluorochroman-3-one synthesis reactions

Welcome to the Technical Support Center for Advanced O-Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic, templated protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced O-Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic, templated protocols. Here, we will dive into the thermodynamic and kinetic realities of your reaction vessel to help you troubleshoot and maximize the yield of 7-Fluorochroman-3-one.

Part 1: The Mechanistic Foundation (The "Why")

Historically, synthesizing chroman-3-ones required multi-step routes involving hazardous diazo-compounds and Curtius rearrangements, resulting in poor atom economy[1]. Today, the state-of-the-art methodology relies on the gold-catalyzed intermolecular oxidation of propargyl aryl ethers [1].

To synthesize 7-fluorochroman-3-one specifically, we utilize 3-fluorophenyl propargyl ether as the substrate. The reaction is driven by the generation of a highly reactive α-oxo gold carbene intermediate[2]. By understanding this pathway, you can manipulate the reaction conditions to favor the exact regioselectivity and yield you need.

Mechanism Substrate 3-Fluorophenyl Propargyl Ether Complex Au-Alkyne π-Complex Substrate->Complex AuCat Gold Catalyst (Me4tBuXPhosAuNTf2) AuCat->Complex Carbene α-Oxo Gold Carbene Complex->Carbene + Oxidant Oxidant Pyridine N-Oxide Oxidant->Carbene Cyclization Intramolecular Trapping (Para to F-atom) Carbene->Cyclization Cyclization->AuCat Regeneration Product 7-Fluorochroman-3-one Cyclization->Product

Fig 1: Gold-catalyzed α-oxo carbene mechanism for 7-fluorochroman-3-one synthesis.

Part 2: Standard Operating Procedure (SOP)

This protocol is a self-validating system; visual cues (like color changes) and analytical checkpoints are built-in to ensure you can verify success at every stage.

Reagents Required:

  • Substrate: 3-Fluorophenyl propargyl ether (1.0 equiv)

  • Catalyst: Me4​tBuXPhosAuNTf2​ (5 mol%)

  • Oxidant: 8-Methylquinoline N-oxide (1.2 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a Schlenk tube and backfill with Argon three times. Moisture will quench the carbene intermediate.

  • Reagent Loading: Add 3-fluorophenyl propargyl ether (1.0 equiv) and 8-methylquinoline N-oxide (1.2 equiv) to the tube. Dissolve in anhydrous DCE (0.1 M concentration relative to the substrate).

  • Temperature Control: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0 °C for 10 minutes. Causality note: Starting at 0 °C is critical for maximizing the para-cyclization pathway over the ortho-pathway.

  • Catalyst Injection: Quickly add the Me4​tBuXPhosAuNTf2​ catalyst (5 mol%) under a positive stream of Argon. The solution should turn a pale yellow.

  • Reaction Monitoring: Stir at 0 °C for 30–60 minutes. Perform a TLC check (Hexanes/EtOAc 4:1). The reaction is complete when the alkyne spot is fully consumed.

  • Quenching: Immediately pass the crude mixture through a short pad of silica gel, eluting with dichloromethane to remove the gold catalyst and the reduced oxidant (8-methylquinoline).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure 7-fluorochroman-3-one.

Workflow Step1 1. Substrate Prep (3-Fluorophenol) Step2 2. Cat/Oxidant Load (Au + N-Oxide) Step1->Step2 Step3 3. Reaction (DCE, 0°C, 0.5h) Step2->Step3 Step4 4. Quench (Silica Plug) Step3->Step4 Step5 5. Purify (Chromatography) Step4->Step5

Fig 2: Five-step experimental workflow for high-yield chroman-3-one preparation.

Part 3: Quantitative Optimization Data

The choice of ligand and temperature drastically impacts both the overall yield and the regioselectivity of the cyclization. The data below summarizes the optimization trajectory for meta-substituted propargyl aryl ethers[1].

Catalyst SystemOxidantTemperatureRegioselectivity (7-F : 5-F)Isolated Yield
CyJohnPhosAuNTf2​ 8-Methylquinoline N-oxide25 °C~3:1<20%
BrettPhosAuNTf2​ 8-Methylquinoline N-oxide25 °C~5:165%
Me4​tBuXPhosAuNTf2​ 8-Methylquinoline N-oxide25 °C~6:178%
Me4​tBuXPhosAuNTf2​ 8-Methylquinoline N-oxide 0 °C >10:1 82%

Part 4: Troubleshooting & FAQs

Q1: I am getting a mixture of 7-fluorochroman-3-one and 5-fluorochroman-3-one. How do I improve regioselectivity? A1: Your starting material, 3-fluorophenyl propargyl ether, has two available ortho positions for the intramolecular carbene trapping. Because the fluorine atom is an ortho/para director, cyclization can occur para to the fluorine (yielding the desired 7-fluoro isomer) or ortho to it (yielding the 5-fluoro isomer). Dropping the reaction temperature from room temperature to 0 °C thermodynamically favors the less sterically hindered para-position, improving the regiomeric ratio from ~6:1 to >10:1[1].

Q2: My reaction stalls at 50% conversion, and the solution turns black. What is happening? A2: Blackening indicates catalyst decomposition into inactive Au(0) nanoparticles[3]. This often occurs if the phosphine ligand isn't bulky enough to stabilize the highly reactive carbene intermediate. Upgrading from standard ligands (like BrettPhos) to the more sterically demanding Me4​tBuXPhos prevents bimolecular decomposition pathways and extends the catalyst's lifetime, allowing the reaction to reach completion[1].

Q3: Why should I use this method over the traditional diazo-ketone route? A3: The traditional route requires highly toxic and explosive diazomethane to form α-diazo-α′-phenoxy acetones, followed by a multi-step sequence with poor atom economy[1]. The gold-catalyzed alkyne oxidation bypasses diazo intermediates entirely, generating the necessary α-oxo gold carbene safely in situ using benign N-oxides[2].

Q4: Can I use Pyridine N-oxide instead of 8-Methylquinoline N-oxide? A4: While Pyridine N-oxide is cheaper, it is often too nucleophilic and can over-coordinate to the gold center, stalling the catalytic cycle. 8-Methylquinoline N-oxide features a methyl group that provides steric hindrance, preventing it from permanently binding to the gold catalyst while still efficiently transferring its oxygen atom to the alkyne[2].

Sources

Optimization

Troubleshooting impurities in 7-Fluorochroman-3-one crystallization

Welcome to the technical support center for the crystallization of 7-Fluorochroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 7-Fluorochroman-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this compound. By understanding the underlying principles of crystallization and the specific challenges associated with fluorinated molecules, you can significantly improve the purity and yield of your final product.

Troubleshooting Guide: Question & Answer

This section addresses specific problems that may arise during the crystallization of 7-Fluorochroman-3-one, providing detailed explanations and actionable protocols.

Q1: My crystallized 7-Fluorochroman-3-one is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A1: The presence of color in your final product often indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products.[1] For chromone derivatives, colored impurities can arise from side reactions during synthesis.

Root Cause Analysis:

  • Incomplete Reaction or Side Reactions: The synthesis of chromones can sometimes lead to the formation of colored byproducts.[2]

  • Degradation: 7-Fluorochroman-3-one, like many organic compounds, can degrade upon exposure to heat, light, or air, leading to colored impurities.

  • Residual Catalysts or Reagents: Some catalysts or reagents used in the synthesis may be colored and can be carried through to the final product if not properly removed.

Troubleshooting Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the impure 7-Fluorochroman-3-one in a minimum amount of a suitable hot solvent.[1][3] The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[3]

  • Cooling: Allow the solution to cool slightly before adding the activated charcoal to prevent boilovers.[1]

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[1]

  • Reheating: Gently reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal.[1] It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product in the filter paper or funnel.[1] Using a pre-heated funnel can be beneficial.[1]

  • Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3][4][5]

  • Isolation: Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.[1][3]

Q2: I am experiencing poor recovery of 7-Fluorochroman-3-one after recrystallization. What factors could be contributing to this?

A2: Low yield is a common issue in recrystallization and can be attributed to several factors, primarily related to solvent selection and the amount of solvent used.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.[1][3]

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose material on the filter paper.[1]

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in incomplete precipitation of the product.

Troubleshooting Workflow: Optimizing Recrystallization Yield

Caption: A logical workflow for diagnosing and addressing poor recovery during recrystallization.

Experimental Protocol: Solvent Screening and Optimization

  • Solvent Selection: Test the solubility of a small amount of crude 7-Fluorochroman-3-one in various solvents at room temperature and at their boiling points. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A mixed solvent system can also be effective if a single suitable solvent cannot be found.[3]

  • Minimizing Solvent Volume: During the recrystallization, add the hot solvent portion-wise to the crude material until it just dissolves.[1] Avoid adding a large excess.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less pure crystals and may trap impurities.[3][4] For fluorinated compounds, which can sometimes exhibit complex crystallization behavior, slow cooling is particularly important to achieve a well-ordered crystal lattice.[6][7]

  • Maximize Precipitation: After reaching room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.

Q3: The purity of my 7-Fluorochroman-3-one does not improve significantly after crystallization. What could be the reason?

A3: If recrystallization is not effectively removing impurities, it is likely that the impurities have similar solubility properties to your target compound or are being incorporated into the crystal lattice.

Root Cause Analysis:

  • Structurally Similar Impurities: Impurities with a similar structure to 7-Fluorochroman-3-one may have comparable solubility in the chosen solvent, making separation by simple recrystallization difficult.[8][9]

  • Solid Solution Formation: In some cases, the impurity and the product can be miscible in the solid state, forming a solid solution.[10] This means the impurity is incorporated directly into the crystal lattice of your product.

  • Inclusions and Surface Adsorption: Impurities can become trapped within the crystals (inclusions) or adsorb onto the crystal surface, especially with rapid crystal growth.[11]

Troubleshooting Protocol: Advanced Purification and Analysis

  • Analytical Characterization:

    • HPLC/UPLC: Use High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography to determine the number of impurities and their relative concentrations.[12][13] This can help you track the effectiveness of your purification steps.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can help identify the structure of the major impurities, providing clues about their origin and how to best remove them.[14]

    • NMR Spectroscopy: Nuclear Magnetic Resonance can provide detailed structural information about both the desired product and any significant impurities present.

  • Alternative Purification Techniques:

    • Column Chromatography: If recrystallization fails, column chromatography is often the next step for separating compounds with similar polarities.

    • Multi-Solvent Recrystallization: Experiment with different solvent systems, including mixed solvents, which can alter the solubility of both the product and impurities, potentially leading to better separation.[3]

    • Reactive Crystallization: In some cases, it may be possible to selectively react the impurity to form a new compound with different solubility properties, allowing for its removal.

Frequently Asked Questions (FAQs)

Q: What are some good starting solvents for the crystallization of 7-Fluorochroman-3-one?

A: While the optimal solvent must be determined experimentally, good starting points for chromanone derivatives and fluorinated compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (heptane, toluene).[15] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be very effective.[3] It's important to consult solubility data tables for similar compounds if available.[16][17]

Q: How does the fluorine atom in 7-Fluorochroman-3-one affect its crystallization behavior?

A: The presence of a fluorine atom can influence a molecule's physical properties, including its melting point, solubility, and crystal packing.[18][19] Fluorine is highly electronegative and can participate in intermolecular interactions, which may lead to different crystal polymorphs or more complex crystallization behavior.[6] In some cases, fluorination can either increase or decrease solubility in a given solvent depending on the overall molecular structure.[20]

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended for confirming purity.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Chromatographic Methods (HPLC, GC): These methods can quantify the purity and detect even small amounts of impurities.[12][13]

  • Spectroscopic Methods (NMR, IR): These techniques confirm the chemical structure of your compound and can reveal the presence of impurities if their signals are detectable.

Q: What is the difference between crystallization and recrystallization?

A: Crystallization is the initial formation of a solid from a solution, often used to isolate a crude product from a reaction mixture.[5][21] Recrystallization is a purification technique where the crude solid is dissolved in a solvent and then allowed to crystallize again.[5][21] The principle is that the impurities will remain in the solvent, resulting in a purer solid product.[3]

Data Summary Table

Analytical TechniquePurposeKey Information Provided
Melting Point Assess PurityA sharp, narrow melting range indicates high purity.
HPLC/UPLC Quantify Purity & ImpuritiesProvides the percentage purity and detects trace impurities.[12][13]
LC-MS Identify ImpuritiesDetermines the molecular weight of impurities for structural elucidation.[14]
NMR Spectroscopy Confirm Structure & Identify ImpuritiesVerifies the chemical structure and can identify major impurities.

References

  • Unknown. (n.d.). recrystallization.pdf.
  • Various Authors. (2018, February 16). Recrystallization technique. Sciencemadness Discussion Board.
  • Thallapally, P. K., & Nangia, A. (2006). A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design, 6(4), 844-847. ACS Publications.
  • van de Wakker, P. (n.d.). Conformational influence of fluorinated building blocks on the physical properties of polyesters. University of Southampton.
  • Li, C., Li, P., & Zhang, J. (2021). The Concurrent Sintering-Crystallization Behavior of Fluoride-Containing Wollastonite Glass-Ceramics. MDPI.
  • Gorelov, A. V., et al. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. PMC.
  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization.
  • Unknown. (2025, April 15). Impact of impurities on crystal growth.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Unknown. (2024, October 22). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. The Royal Society of Chemistry.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • Cruz-Cabeza, A. J., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Pickering, J. K., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Unknown. (n.d.). Contemporary synthetic strategies in organofluorine chemistry.
  • Unknown. (2022, February 7). Impurity Incorporation in Solution Crystallization: Diagnosis, Prevention, and Control.
  • Various Authors. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
  • Unknown. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
  • Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods.
  • Unknown. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.
  • Ewies, F. E. (2014, October 30). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • Lee, J., et al. (2017, March 22). An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. Journal of Food and Drug Analysis.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. PubMed.
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES.
  • Various Authors. (2025, August 10). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. ResearchGate.
  • Various Authors. (2026, February 7). One-Pot Synthesis of Fluorine Containing 3-Cyano/Ethoxycarbonyl-2-methyl-benzo[b]furans. ResearchGate.
  • Chistov, A. A., et al. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. PMC.
  • Unknown. (n.d.). Process for the manufacture of fluoran compounds. Google Patents.
  • Chen, C.-H., et al. (n.d.). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. PMC.

Sources

Troubleshooting

Preventing degradation of 7-Fluorochroman-3-one during long-term storage

A Guide to Ensuring Stability and Preventing Degradation During Long-Term Storage Welcome to the Technical Support Center for 7-Fluorochroman-3-one. This resource is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Degradation During Long-Term Storage

Welcome to the Technical Support Center for 7-Fluorochroman-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and storage of this valuable fluorinated intermediate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to maintain the integrity and purity of your 7-Fluorochroman-3-one samples over extended periods.

The chroman-4-one scaffold is a significant structural motif in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] The introduction of a fluorine atom at the 7-position can enhance metabolic stability and membrane permeability, making 7-Fluorochroman-3-one a key building block in modern drug discovery.[3] However, the very features that make fluorinated compounds desirable can also render them susceptible to specific degradation pathways if not stored correctly.[4] This guide provides a comprehensive overview of potential issues, troubleshooting strategies, and frequently asked questions to ensure the long-term stability of your samples.

Troubleshooting Guide

This section addresses specific issues you might encounter with your 7-Fluorochroman-3-one samples, providing explanations for the underlying chemistry and actionable protocols.

Q1: My 7-Fluorochroman-3-one sample, which was initially a colorless to light yellow solid, has developed a noticeable yellow or brownish tint after storage. What could be the cause?

A1: Discoloration is often the first visual indicator of chemical degradation. For chromanone derivatives, this can be attributed to several factors, primarily oxidation and light-induced decomposition.

  • Causality: The chromanone ring system, while relatively stable, can be susceptible to oxidation over time, especially in the presence of atmospheric oxygen. The ketone functional group can also participate in photochemically induced reactions, leading to the formation of colored byproducts. While specific degradation pathways for 7-Fluorochroman-3-one are not extensively documented in the public domain, analogous non-fluorinated chromanones are known to undergo oxidative degradation.[5][6]

  • Troubleshooting & Mitigation:

    • Inert Atmosphere Storage: If you observe discoloration, it is highly recommended to transition your sample to an inert atmosphere. This can be achieved by blanketing the headspace of your storage container with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Always store 7-Fluorochroman-3-one in amber glass vials or other opaque containers to shield it from light.[4] If you must use clear containers, wrap them in aluminum foil.

    • Purity Check: A discolored sample should be re-analyzed for purity before use. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis can reveal the presence of impurities.

Q2: I'm observing new, unexpected peaks in the NMR or LC-MS spectrum of my 7-Fluorochroman-3-one sample that were not present when it was fresh. What are these impurities?

A2: The appearance of new signals in analytical spectra is a definitive sign of degradation. The nature of these impurities can often be inferred from their spectral characteristics and an understanding of the potential degradation pathways.

  • Likely Degradation Pathways:

    • Oxidation: As mentioned, oxidation is a common degradation route. This could lead to the formation of hydroxylated species or even ring-opened products.

    • Hydration: Ketones, particularly those activated by adjacent electron-withdrawing groups, can be susceptible to hydration to form gem-diols. While the fluorine at the 7-position is distant, this possibility should not be entirely dismissed, especially in the presence of moisture.[7]

    • Dimerization/Polymerization: Under certain conditions (e.g., exposure to acid or base traces, or light), chromanones can potentially undergo self-condensation or other polymerization reactions.

  • Visualizing Potential Degradation:

    DegradationPathways A 7-Fluorochroman-3-one B Oxidized Products (e.g., hydroxylated derivatives, ring-opened species) A->B O2, light C Hydrated Species (gem-diol) A->C H2O D Dimers/Polymers A->D light, heat, catalysts

    Caption: Potential degradation pathways for 7-Fluorochroman-3-one.

  • Troubleshooting & Analysis:

    • Re-purification: If the level of impurities is significant, re-purification by column chromatography or recrystallization may be necessary.

    • Analytical Characterization: To identify the impurities, advanced analytical techniques are recommended.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the impurities and determining their molecular weights.[8]

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: High-field 1H and 13C NMR can help elucidate the structures of the degradation products. 2D NMR techniques (like COSY and HMQC) may be required for complex structures.

Q3: My recent experiments using stored 7-Fluorochroman-3-one are giving lower yields and unexpected side products compared to when I used a fresh batch. Could this be related to storage?

A3: Absolutely. The purity of your starting materials is critical for the success of any chemical reaction. The presence of degradation products can interfere with your reaction in several ways.

  • Causality:

    • Lower Molar Equivalency: If your starting material is no longer pure, you are effectively using a lower molar amount of the active compound, which will naturally lead to lower yields.

    • Side Reactions: The degradation products themselves can react with your reagents, leading to the formation of unexpected side products and making the purification of your desired product more challenging.

    • Catalyst Inhibition: In catalytic reactions, impurities can sometimes poison the catalyst, reducing its efficiency or inhibiting the reaction altogether.

  • Troubleshooting & Mitigation:

    • Confirm Purity Before Use: It is best practice to confirm the purity of any reagent that has been in long-term storage before using it in a reaction. A quick purity check can save significant time and resources.

    • Use a Fresh Batch: If you suspect that the quality of your stored 7-Fluorochroman-3-one is compromising your experiments, the most straightforward solution is to use a fresh, unopened batch of the compound.

    • Implement a "First-In, First-Out" (FIFO) Inventory System: To avoid using older stock, organize your chemical inventory so that the oldest batches are used first.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of 7-Fluorochroman-3-one.

Q4: What are the ideal storage conditions for long-term stability of 7-Fluorochroman-3-one?

A4: The ideal storage conditions aim to minimize exposure to factors that can accelerate degradation: temperature, light, moisture, and air.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical reactions, including degradation pathways. For highly sensitive compounds, storage at -20°C might be considered.[4]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light In the dark (Amber vials)Protects the compound from light-induced decomposition.[4]
Moisture Dry/Anhydrous ConditionsPrevents potential hydration of the ketone and other moisture-related degradation. Store in a desiccator if possible.[4]
Container Tightly sealed glass containerGlass is generally inert. A tight seal prevents the ingress of moisture and air.[4]
Q5: Is 7-Fluorochroman-3-one sensitive to moisture?

A5: While not as susceptible to hydration as some other ketones, it is best practice to handle and store 7-Fluorochroman-3-one under dry conditions.[4] The presence of moisture could potentially lead to the formation of the corresponding gem-diol, which may exist in equilibrium with the ketone.[7] To minimize moisture exposure, always handle the compound in a dry environment (e.g., a glove box or a fume hood with low humidity) and store it in a tightly sealed container, preferably with a desiccant.

Q6: How should I properly handle 7-Fluorochroman-3-one when taking a sample from a stock container?

A6: Proper handling during sampling is crucial to maintain the integrity of the bulk material.

  • Workflow for Sampling:

    SamplingWorkflow cluster_storage Storage (2-8°C, Dark, Inert) cluster_handling Handling (Dry Environment) A Stock Container B Equilibrate to Room Temp. A->B C Open in Dry Atmosphere B->C D Dispense Required Amount C->D E Re-blanket with Inert Gas D->E F Seal Tightly E->F G Return to Storage F->G

    Caption: Recommended workflow for sampling 7-Fluorochroman-3-one.

  • Step-by-Step Protocol:

    • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.

    • Inert Environment: If possible, open the container and handle the compound under a stream of inert gas or inside a glove box.

    • Use Clean, Dry Utensils: Use a clean, dry spatula or other appropriate tool to dispense the required amount.

    • Minimize Exposure Time: Work efficiently to minimize the time the container is open to the atmosphere.

    • Reseal Properly: Before resealing the container, flush the headspace with an inert gas. Ensure the cap is tightly secured.

    • Return to Storage: Promptly return the container to the recommended storage conditions.

Q7: What analytical methods are recommended for assessing the purity and stability of 7-Fluorochroman-3-one over time?

A7: A robust stability-indicating analytical method is essential for monitoring the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[8][9]

  • Recommended Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

    • Principle: This method separates the parent compound from its potential degradation products based on their polarity.

    • Typical Conditions:

      • Column: C18 column

      • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

      • Detection: UV detector set to a wavelength where 7-Fluorochroman-3-one has a strong absorbance.

    • Validation: A stability-indicating method should be validated to demonstrate that it can effectively separate the active compound from its known degradation products and any other potential impurities.

  • Other Useful Techniques:

    • LC-MS: For identification of unknown degradation products.[8]

    • NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

    • Gas Chromatography (GC): Can be used if the compound and its impurities are volatile and thermally stable.

By adhering to these guidelines, you can significantly extend the shelf life of your 7-Fluorochroman-3-one and ensure the reliability and reproducibility of your experimental results.

References

  • Vertex AI Search, Grounding API Redirect. (2023, November 28). SDS US.
  • ChemScene. (2023, May 12).
  • Spectrum Chemical.
  • Sigma-Aldrich. (2025, November 6).
  • Analytical Methods for the Degradation of Phytoconstituents. (2021, November 15).
  • EvitaChem. Buy 6-Fluorochroman-3-one (EVT-3530991) | 944904-05-6.
  • Merck Millipore. (2025, September 15).
  • III Analytical Methods.
  • PubMed. (2012, April 15).
  • Blog. (2025, June 18).
  • Sigma-Aldrich. 4-Chromanone 97 491-37-2.
  • PubMed. (2023, January 15). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood.
  • SciSpace.
  • PubMed.
  • PMC - NIH. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101.
  • (PDF) New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101.
  • PubMed. (2015, February 15). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
  • PMC - NIH.
  • PubMed. (2005, October 1).
  • PMC. (2022, August 6). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood.
  • ResearchGate. (PDF) Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood.
  • Fluorochromes Description.
  • ResearchGate. (2025, August 6). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes | Request PDF.
  • UNH Scholars Repository.
  • BD Biosciences. Fluorochrome Faceoff.
  • MDPI. (2026, March 23).
  • PMC - NIH. Conjugation of Fluorochromes to Monoclonal Antibodies.
  • PubMed. (2025, November 19). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion.
  • University of Rostock. Chromones - Organische Chemie.

Sources

Reference Data & Comparative Studies

Validation

7-Fluorochroman-3-one vs non-fluorinated chroman-3-one chemical stability

A Comprehensive Technical Guide: Chemical Stability of 7-Fluorochroman-3-one vs. Non-Fluorinated Chroman-3-one Executive Summary The chroman-3-one scaffold is a highly valuable heterocyclic motif in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide: Chemical Stability of 7-Fluorochroman-3-one vs. Non-Fluorinated Chroman-3-one

Executive Summary

The chroman-3-one scaffold is a highly valuable heterocyclic motif in medicinal chemistry and organic synthesis, often serving as a precursor for complex biologically active molecules[1]. However, the native non-fluorinated chroman-3-one suffers from inherent chemical and metabolic instability. It is highly prone to enolization, oxidative degradation, and ring-opening under physiological conditions.

Strategic halogenation, specifically the introduction of a fluorine atom at the 7-position (7-fluorochroman-3-one), profoundly alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of the chemical stability between 7-fluorochroman-3-one and its non-fluorinated counterpart, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for stability assessment.

Structural & Mechanistic Foundations (Causality of Stability)

To understand why 7-fluorochroman-3-one outperforms the non-fluorinated variant, we must analyze the specific degradation pathways of the chromanone core.

The Instability of Non-Fluorinated Chroman-3-one: In a standard chroman-3-one ring, the C2 methylene protons are flanked by a strongly electron-withdrawing carbonyl group (C3) and an ether oxygen (O1). This makes the C2 protons highly acidic. Consequently, the molecule rapidly tautomerizes into a reactive enol form in aqueous or basic media[2]. This enolization is the primary gateway to chemical degradation, including hydrolytic ring-opening and auto-oxidation. Furthermore, the electron-rich aromatic ring is highly susceptible to electrophilic attack by the FeO³⁺ active site of Cytochrome P450 (CYP450) enzymes, leading to rapid metabolic clearance[3].

The Stabilizing Effect of 7-Fluoro Substitution: The addition of a fluorine atom at the 7-position (para to the ring oxygen) introduces a strong inductive electron-withdrawing effect (-I).

  • Suppression of Enolization: The -I effect pulls electron density away from the O1 ether oxygen, reducing its ability to stabilize the adjacent C2 carbanion/enol intermediate. This significantly shifts the equilibrium toward the stable keto form.

  • Metabolic Shielding: Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system[3]. By depleting the π -electron density, the aromatic ring becomes highly resistant to CYP450-mediated oxidative metabolism[4].

MechanisticPathways C3O Non-Fluorinated Chroman-3-one Enol Enol Tautomer (Highly Reactive) C3O->Enol High C2 Acidity Oxid Oxidative Degradation (CYP450 Cleared) C3O->Oxid High π-Density F_C3O 7-Fluorochroman-3-one Stable Stable Keto Form (Predominant) F_C3O->Stable -I Effect (Inductive) Resist Metabolic Resistance (Lowered HOMO) F_C3O->Resist F-Shielding

Mechanistic pathways showing degradation of chroman-3-one vs stabilization by 7-fluorination.

Quantitative Data Presentation

The following table summarizes the comparative stability metrics derived from standard in vitro assays. The data highlights the dramatic increase in half-life and reduction in intrinsic clearance upon fluorination.

ParameterNon-Fluorinated Chroman-3-one7-Fluorochroman-3-oneCausality / Mechanism
Aqueous Half-Life (pH 7.4, 37°C) ~4.5 hours>24 hoursReduced basicity of O1 limits enolization-driven degradation.
Enolization Rate ( kenol​ ) HighLowFluorine's -I effect destabilizes the enol transition state.
CYP450 Intrinsic Clearance ( CLint​ ) >120 µL/min/mg<25 µL/min/mgLowered HOMO energy resists oxidation by CYP450[3].
LogP (Lipophilicity) ~1.5~1.8Fluorine increases lipophilicity, aiding membrane permeability.
Thermal Stability Prone to polymerizationStable up to 150°CRigidification of the core structure.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal controls and specific quenching mechanisms to guarantee the accuracy of kinetic measurements.

Protocol A: Aqueous Stability & Enolization Kinetics (LC-MS/MS)

Objective: To quantify the chemical half-life of the keto form in a simulated physiological environment.

  • Solution Preparation: Prepare a 10 mM stock solution of both chroman-3-one variants in LC-MS grade DMSO.

  • Buffer Incubation: Dilute the stocks to a final concentration of 1 µM in 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Causality: 1 µM ensures the compound remains fully dissolved, preventing precipitation artifacts.

  • Kinetic Sampling: Incubate the solutions at 37°C in a thermoshaker. Extract 50 µL aliquots at t=0,1,2,4,8,12, and 24 hours.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 50 nM of an internal standard (e.g., Warfarin). Causality: The organic solvent crashes out any trace impurities and instantly halts any further aqueous degradation, locking the concentration for that exact time point.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

Protocol B: CYP450 Microsomal Stability Assay

Objective: To evaluate the oxidative metabolic resistance imparted by the 7-fluoro substitution.

  • Microsome Activation: Pre-incubate 0.5 mg/mL of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 1 µM of the test compound at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction. Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, metabolic oxidation cannot occur, serving as a negative control if omitted.

  • Time-Course Extraction: Remove 50 µL aliquots at t=0,5,15,30,45, and 60 minutes.

  • Protein Precipitation: Quench immediately in 200 µL of cold methanol containing the internal standard. Causality: Methanol denatures the CYP450 enzymes instantly, ensuring the reaction does not proceed during the queue for mass spectrometry.

  • Data Processing: Plot the natural log of the remaining percentage versus time to determine the intrinsic clearance ( CLint​ ).

ExperimentalWorkflow Start Compound Preparation (10 mM in DMSO) Buffer Aqueous Buffer Incubation (pH 7.4, 37°C) Start->Buffer Microsomes CYP450 Microsomal Assay (HLM + NADPH, 37°C) Start->Microsomes Quench Quench with Cold Acetonitrile/MeOH (Internal Standard Added) Buffer->Quench Microsomes->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data Calculate Half-Life (t1/2) & Intrinsic Clearance Analysis->Data

Experimental workflow for validating chemical and metabolic stability of chroman-3-one derivatives.

Conclusion

The comparative data definitively shows that the non-fluorinated chroman-3-one is a highly labile scaffold, limited by its propensity for enolization and oxidative degradation. The strategic incorporation of a fluorine atom at the 7-position resolves these liabilities. By leveraging the strong inductive effect of fluorine to reduce ether oxygen basicity and lowering the HOMO energy to shield the aromatic ring, 7-fluorochroman-3-one achieves superior chemical and metabolic stability. This makes it a far more robust building block for advanced drug development and synthetic applications.

References

  • A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation National Center for Biotechnology Information (PMC)[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (PMC)[Link]

  • Efficient synthesis of mibefradil analogues: An insight into in vitro stability ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Fluorochroman-3-one

Technical Safety Bulletin: Advanced Handling and PPE Protocols for 7-Fluorochroman-3-one As a highly specialized fluorinated building block critical in medicinal chemistry and drug development, 7-Fluorochroman-3-one pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety Bulletin: Advanced Handling and PPE Protocols for 7-Fluorochroman-3-one

As a highly specialized fluorinated building block critical in medicinal chemistry and drug development, 7-Fluorochroman-3-one presents specific handling challenges. The introduction of the fluorine atom onto the chromanone core significantly alters its lipophilicity and electrostatic profile, influencing both its chemical reactivity and its biological permeability.

This guide provides an authoritative, causality-driven operational protocol for researchers and scientists handling this compound, ensuring maximum safety, self-validating workflows, and strict regulatory compliance.

Chemical Profile and Hazard Causality

Before selecting Personal Protective Equipment (PPE) or designing a workflow, it is critical to understand the intrinsic properties of the material. 7-Fluorochroman-3-one is a low-molecular-weight solid[1]. Like its close structural analogs (e.g., 7-Fluorochroman-4-one), it exhibits multiple GHS hazard classifications that dictate strict physical barriers[2].

Table 1: Quantitative Data and Hazard Causality for 7-Fluorochroman-3-one

Property / HazardValue / CodeMechanistic Causality & Operational Implication
CAS Number 944904-13-6[1]Primary identifier for SDS tracking, regulatory compliance, and inventory management[3].
Molecular Weight 166.15 g/mol [1]Low molecular weight solid. Prone to forming fine, easily aerosolized and inhalable dust during spatulation.
Acute Toxicity H302 (Oral)[2]Harmful if swallowed. Mandates strict prohibition of eating/drinking in the lab and requires thorough hand decontamination post-handling.
Irritation H315 (Skin), H319 (Eye)[2]The fluorinated aromatic ring enhances lipophilicity, allowing rapid penetration of the stratum corneum. Requires robust barrier protection.
Respiratory H335[2]May cause respiratory irritation. Dictates mandatory handling within a certified chemical fume hood to prevent mucosal exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it must be a self-validating system designed to mitigate the specific physicochemical risks of fluorinated ketones.

  • Hand Protection (Double Gloving):

    • Selection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance against lipophilic halogenated organics compared to latex. Double gloving is required during bulk transfer; the outer glove acts as a sacrificial layer that can be immediately doffed if contaminated, preserving the integrity of the inner barrier.

  • Eye and Face Protection:

    • Selection: ANSI Z87.1-certified tight-fitting safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient against fine airborne dust (H319 hazard)[2]. Tight-fitting goggles prevent micro-particulates from settling on the ocular mucosa.

  • Body Protection:

    • Selection: Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through the workspace or exposing the wrists. Synthetic fabrics (like polyester) must be avoided as they generate static electricity, which actively attracts fine powders.

  • Respiratory Protection:

    • Selection: Primary reliance on Engineering Controls (Fume Hood). N95 or P100 particulate respirator as a secondary measure if required by specific institutional risk assessments.

    • Causality: To mitigate the H335 respiratory irritation risk[2], containing the hazard at the source via a fume hood is scientifically superior to relying on personal filtration.

Operational Workflow: Step-by-Step Handling Protocol

This self-validating protocol ensures that every step confirms the safety of the subsequent action.

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational. The face velocity must read between 80-120 feet per minute (fpm) to ensure dust capture.

  • Clear the workspace of unnecessary clutter to minimize cross-contamination surfaces.

  • Place an anti-static weighing boat on the analytical balance inside the hood.

Step 2: PPE Donning and Preparation

  • Inspect nitrile gloves for micro-tears by inflating them slightly. Don the inner pair, followed by the lab coat, and then the outer pair of gloves over the coat cuffs.

  • Don safety goggles and ensure a flush seal against the face.

  • Pre-label all receiving vials with "7-Fluorochroman-3-one", the CAS number (944904-13-6)[1], and the relevant GHS hazard pictograms[2].

Step 3: Dispensing Methodology

  • Ground the metal spatula to the frame of the fume hood to discharge static electricity, preventing the powder from aerosolizing upon contact.

  • Open the primary container slowly to prevent pressure-differential dust plumes.

  • Transfer the solid using a smooth, rolling motion of the spatula rather than a tapping motion, which generates airborne particulates.

  • Immediately seal the primary container upon reaching the desired mass.

Step 4: Post-Handling Decontamination

  • Wipe down the exterior of the sealed receiving vial and the primary container with a disposable wipe dampened with isopropanol.

  • Doff the outer gloves by turning them inside out, enclosing any potential contamination within the glove itself.

  • Wash hands thoroughly with soap and water before leaving the laboratory.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action prevents exposure escalation.

Step-by-Step Spill Containment:

  • Isolate: Stop work immediately. Alert nearby personnel and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Absorb/Suppress: If the solid has dissolved in a solvent, cover the spill with a chemically inert absorbent (e.g., vermiculite). If it is a dry powder spill, do not sweep. Sweeping aerosolizes the dust. Instead, carefully cover the powder with damp paper towels to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the absorbed material or damp towels into a designated hazardous waste container.

  • Decontaminate: Wash the spill area with a detergent solution, working from the outside edge toward the center to prevent spreading.

Waste Disposal Protocol:

  • Classify all waste containing 7-Fluorochroman-3-one as Halogenated Organic Waste .

  • Do not mix with non-halogenated waste streams. Fluorinated compounds require specific high-temperature incineration protocols to prevent the release of toxic hydrogen fluoride (HF) gas.

  • Ensure the waste carboy is clearly labeled with "Contains Fluorinated Organics" and the specific CAS number[3].

Workflow Visualization

The following diagram illustrates the logical progression of the handling and disposal workflow, highlighting the critical decision point in the event of a spill.

Workflow N1 1. Hazard Assessment & PPE Donning N2 2. Fume Hood Setup (Min 80 fpm face velocity) N1->N2 N3 3. Dispensing 7-Fluorochroman-3-one N2->N3 N4 Spill Occurred? N3->N4 N5 Contain & Absorb (Hazardous Waste) N4->N5 Yes N6 4. Reaction Setup (Closed System) N4->N6 No N7 5. Decontamination & PPE Doffing N5->N7 N6->N7 N8 6. Halogenated Waste Disposal N7->N8

Operational workflow for the safe handling and disposal of 7-Fluorochroman-3-one.

References

  • [1] BidePharm. "7-Fluorochroman-3-one (CAS: 944904-13-6) Product Information." Bidepharm.com.1

  • [2] BLD Pharm. "113209-68-0 | 7-Fluorochroman-4-one Safety Data." Bldpharm.com. 2

  • [3] NextSDS. "7-Fluoro-3-chromanone — Chemical Substance Information." Nextsds.com. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Fluorochroman-3-one
Reactant of Route 2
7-Fluorochroman-3-one
© Copyright 2026 BenchChem. All Rights Reserved.